Talc

Description

Properties

Key on ui mechanism of action |

It has very good absorptive properties. |

|---|---|

CAS No. |

14807-96-6 |

Molecular Formula |

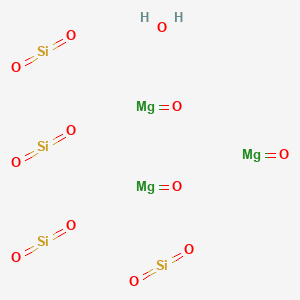

H2Mg3O12Si4 Mg3(OH)2Si4O10 |

Molecular Weight |

379.27 g/mol |

IUPAC Name |

trimagnesium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[3.3.1.13,7]decane;dihydroxide |

InChI |

InChI=1S/3Mg.O10Si4.2H2O/c;;;1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12;;/h;;;;2*1H2/q3*+2;-4;;/p-2 |

InChI Key |

QLQXSZZVUVMFHZ-UHFFFAOYSA-L |

impurities |

Impurities: dolomite; calcite; iron oxide; carbon; quartz; and manganese oxide Tremolite Commercial talc often contains other mineral contaminants including crystalline silica as well as amphibole and serpentine forms of asbestos... The upstate New York mines are contaminated with tremolite and anthophyllite. Vermont ... mining ore deposits /are/ without significant asbestos and crystalline silica contamination |

Canonical SMILES |

O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |

Color/Form |

White to grayish-white, very fine crystalline powder Apple-green powder; luster pearly or greasy; feel greasy White powder. A layered, hydrated magnesium silicate Mono- or triclinic ... Pale-green to dark-green or greenish-gray; also white, silvery-white, grey, brownish; translucent; pearly, greasy or dull ... Commonly thin tabular crystals, up to 1 cm in width. Usually massive, fine-grained, compact; also as foliated or fibrous masses or in globular stellate groups |

density |

2.7 to 2.8 (NTP, 1992) 2.58-3.83 2.7 g/cm³ 2.70-2.80 |

melting_point |

1700 to 1800 °F (NTP, 1992) 900-1000Â °C 1700-1800 °F 1652 °F to 1832 °F |

Other CAS No. |

14807-96-6 |

physical_description |

Talc is an odorless white to grayish-white very fine crystalline powder (unctuous). Readily adheres to the skin. Nonflammable, noncombustible, and nontoxic. Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; Dry Powder, Liquid; NKRA; Other Solid; Water or Solvent Wet Solid; Dry Powder; Liquid; Water or Solvent Wet Solid, Other Solid WHITE POWDER. Odorless, white powder. |

Pictograms |

Health Hazard |

shelf_life |

High resistance to acids, alkalies and heat. |

solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) Insol in water, cold acids or in alkalies Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water. Solubility in water: none Insoluble |

Synonyms |

steatite steatite (Mg3H2(SiO3)4) |

vapor_pressure |

0 mmHg at 68 °F Essentially (NTP, 1992) 0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Talc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talc, a naturally occurring layered hydrous magnesium silicate, holds a significant position in various scientific and industrial domains, including pharmaceuticals and cosmetics. Its unique physicochemical properties, such as its extreme softness, chemical inertness, and lamellar structure, are intrinsically linked to its precise chemical formula and crystalline arrangement. This technical guide provides an in-depth exploration of the chemical formula and structure of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The following sections detail the chemical composition, crystal lattice structure, and the experimental methodologies employed for its characterization, supplemented with quantitative data and structural visualizations.

Chemical Formula and Composition

The idealized chemical formula for this compound is Mg₃Si₄O₁₀(OH)₂ [1][2][3][4]. This formula represents a hydrated magnesium silicate. The elemental composition of pure this compound is relatively consistent, however, some degree of ionic substitution can occur within the crystal lattice. Minor amounts of other elements can replace magnesium and silicon. For instance, iron (Fe²⁺) can substitute for magnesium, and aluminum (Al³⁺) can substitute for both magnesium and silicon[2]. These substitutions can slightly alter the physical and chemical properties of the mineral.

Quantitative Composition

The theoretical weight percentages of the constituent oxides in pure this compound are presented in the table below. Actual compositions may vary slightly due to natural substitutions.

| Constituent Oxide | Chemical Formula | Molecular Weight ( g/mol ) | Weight Percentage (%) |

| Silicon Dioxide | SiO₂ | 60.08 | 63.37 |

| Magnesium Oxide | MgO | 40.30 | 31.88 |

| Water | H₂O | 18.02 | 4.75 |

Crystal Structure of this compound

This compound is a phyllosilicate, or sheet silicate, with a trioctahedral layered structure[3]. Its crystal system can be either monoclinic or triclinic[3]. The fundamental structural unit of this compound is a composite layer with a T-O-T (Tetrahedral-Octahedral-Tetrahedral) arrangement[3].

-

Tetrahedral Sheets (T): Two sheets of silica tetrahedra (SiO₄) form the outer layers. Within these sheets, each silicon atom is bonded to four oxygen atoms. Three of the four oxygen atoms in each tetrahedron are shared with adjacent tetrahedra, forming a hexagonal network. The fourth, or apical, oxygen atom points inwards towards the octahedral sheet[3].

-

Octahedral Sheet (O): Sandwiched between the two tetrahedral sheets is an octahedral sheet. This sheet consists of magnesium atoms octahedrally coordinated to oxygen atoms and hydroxyl groups. Specifically, each magnesium atom is bonded to four oxygen atoms (the apical oxygens from the tetrahedral sheets) and two hydroxyl (OH) groups[5].

These T-O-T layers are electrically neutral and are held together by weak van der Waals forces[2][3]. This weak bonding between the layers is responsible for this compound's characteristic properties, including its perfect basal cleavage, which allows the layers to slide past one another easily, resulting in its extreme softness (1 on the Mohs scale) and greasy feel[2][3].

Crystallographic Data

The following table summarizes the unit cell parameters for a triclinic this compound specimen, as determined by X-ray diffraction studies.

| Parameter | Value |

| a | 5.293 Å |

| b | 9.179 Å |

| c | 9.496 Å |

| α | 90.57° |

| β | 98.91° |

| γ | 90.03° |

| Crystal System | Triclinic |

| Space Group | C1 or P1 |

Data sourced from a crystal structure refinement study.

Selected Bond Lengths and Angles

The precise arrangement of atoms within the this compound structure is defined by the lengths of the chemical bonds and the angles between them. The following table provides experimentally determined bond lengths for a sample of this compound.

| Bond | Average Length (Å) |

| Si-O | 1.62 |

| Mg-O | 2.08 |

| Mg-OH | 2.07 |

Note: These are average values, and individual bond lengths may vary slightly within the crystal structure.

Experimental Protocols for Structural Analysis

The determination of this compound's chemical formula and crystal structure relies on sophisticated analytical techniques. The two primary methods employed are X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).

X-ray Diffraction (XRD) Analysis

XRD is a powerful non-destructive technique used to identify crystalline phases and determine their crystal structure.

Methodology:

-

Sample Preparation: A this compound sample is finely ground to a homogenous powder (typically <10 µm particle size) to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrumentation: A powder diffractometer is used, which consists of an X-ray source (commonly Cu Kα radiation), a goniometer to rotate the sample and detector, and an X-ray detector.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at a specific angle (θ). The detector, positioned at an angle of 2θ, records the intensity of the diffracted X-rays. The goniometer scans through a range of angles to collect a diffraction pattern. For routine analysis, a continuous scan from 4° to 70° 2θ is often performed.

-

Data Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle 2θ. The positions and intensities of the diffraction peaks are unique to this compound's crystal structure. These peaks are compared to a standard reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification. Further analysis, such as Rietveld refinement, can be used to determine the precise unit cell parameters, bond lengths, and angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the finely ground this compound sample is mixed with a transparent matrix, typically potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) accessories can be used, where the powder is simply pressed against a crystal.

-

Instrumentation: An FTIR spectrometer is used, which consists of an infrared source, an interferometer, a sample compartment, and a detector.

-

Data Collection: A beam of infrared radiation is passed through the sample. The interferometer modulates the radiation, and the detector measures the amount of light that is transmitted or absorbed by the sample at different wavenumbers.

-

Data Analysis: The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key absorption peaks for this compound include a sharp band around 3677 cm⁻¹ due to the stretching of the Mg-OH bonds and a strong, broad band around 1018 cm⁻¹ attributed to the Si-O stretching vibrations.

Visualizations

To better understand the structural relationships within this compound, the following diagrams are provided.

Caption: Logical relationship of the T-O-T layers in this compound.

Caption: Relationship between this compound's structure and its properties.

References

- 1. The Crystal Structure of this compound | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 2. [PDF] THE CRYSTAL STRUCTURE OF this compound | Semantic Scholar [semanticscholar.org]

- 3. rruff.info [rruff.info]

- 4. Identification and quantitation of asbestos in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Federal Register :: Testing Methods for Detecting and Identifying Asbestos in this compound-Containing Cosmetic Products [federalregister.gov]

A Technical Guide to the Synthesis of High-Purity Talc for Pharmaceutical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the preparation of synthetic talc. This compound, a hydrated magnesium silicate (Mg₃Si₄O₁₀(OH)₂), is a critical excipient in the pharmaceutical industry, valued for its lubricating, glidant, and anti-caking properties.[1] Synthetic routes to this compound offer significant advantages over natural mineral sources, including higher purity, absence of mineralogical impurities like asbestos, and tunable physicochemical properties such as particle size and surface area.[2][3][4] This guide details the experimental protocols for the principal synthesis methods: hydrothermal, precipitation, sol-gel, and mechanochemical, complete with quantitative data for comparison and visual workflows to elucidate the process pathways.

Core Synthesis Methodologies

The production of synthetic this compound can be broadly categorized into four primary methods, each yielding material with distinct characteristics. The choice of method is often dictated by the desired properties of the final product and the intended application.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method for producing crystalline nanothis compound.[2][4] This process mimics the natural formation of this compound and involves the reaction of magnesium and silicon precursors in an aqueous solution under elevated temperature and pressure.

Experimental Protocol:

A typical hydrothermal synthesis of this compound involves the following steps:

-

Precursor Solution Preparation:

-

A silicon precursor solution is prepared by dissolving a silicon source, such as sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O), in deionized water.

-

A magnesium precursor solution is prepared by dissolving a magnesium salt, such as magnesium chloride hexahydrate (MgCl₂·6H₂O) or magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O), in deionized water. An acid, such as hydrochloric acid (HCl) or acetic acid, is often added to the magnesium precursor solution.[5]

-

-

Mixing and Precipitation: The silicon and magnesium precursor solutions are mixed, leading to the formation of a silico-metallic precipitate or gel.

-

Hydrothermal Treatment: The resulting slurry is transferred to a sealed autoclave reactor. The reactor is then heated to a specific temperature, typically between 200°C and 350°C, and maintained at autogenous pressure for a duration ranging from several hours to several days.[5] The reaction time and temperature are critical parameters that influence the crystallinity and particle size of the final product.[5]

-

Product Recovery and Purification: After the hydrothermal treatment, the reactor is cooled, and the solid product is recovered by filtration or centrifugation. The product is then washed repeatedly with deionized water to remove any soluble byproducts.

-

Drying: The purified synthetic this compound is dried in an oven, typically at a temperature between 80°C and 120°C, to obtain a fine powder.

Workflow for Hydrothermal Synthesis:

Caption: Workflow of the hydrothermal synthesis method for synthetic this compound.

Precipitation Method

The precipitation method offers a route to produce amorphous or short-range order nanothis compound at or near ambient temperatures.[2][4] This technique involves the controlled precipitation of a magnesium silicate precursor from aqueous solutions.

Experimental Protocol:

-

Precursor Solution Preparation:

-

A solution containing a soluble magnesium salt (e.g., magnesium chloride or magnesium nitrate) is prepared.

-

A solution of a soluble silicate (e.g., sodium silicate) is prepared separately.

-

-

Controlled Precipitation: The silicate solution is added dropwise to the magnesium salt solution under vigorous stirring. The pH of the reaction mixture is carefully controlled, often by the addition of a base like sodium hydroxide (NaOH), to induce the precipitation of a hydrated magnesium silicate.

-

Aging: The resulting precipitate is typically aged in the mother liquor for a period to allow for the formation of a more ordered structure.

-

Washing and Filtration: The precipitate is then separated from the solution by filtration and washed thoroughly with deionized water to remove residual ions.

-

Drying: The final product is dried at a relatively low temperature (e.g., 60-100°C) to yield an amorphous or poorly crystalline synthetic this compound.

Workflow for Precipitation Method:

Caption: Workflow of the precipitation method for synthetic this compound.

Sol-Gel Synthesis

The sol-gel process provides a versatile route for preparing high-purity and homogenous this compound-like materials at relatively low temperatures.[2][4] This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a three-dimensional network (gel).

Experimental Protocol:

-

Precursor Solution (Sol) Preparation:

-

A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is dissolved in an alcohol (e.g., ethanol).

-

A magnesium precursor, such as magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), is dissolved in a separate portion of alcohol.

-

-

Hydrolysis and Condensation: The two solutions are mixed, and a controlled amount of water and a catalyst (acid or base) are added to initiate hydrolysis and condensation reactions. This leads to the formation of a sol, which is a colloidal suspension of solid particles in a liquid.

-

Gelation: Over time, the particles in the sol link together to form a continuous three-dimensional network, resulting in the formation of a gel.

-

Aging: The gel is aged for a period to allow for further strengthening of the network and completion of the condensation reactions.

-

Drying: The solvent is removed from the gel network. This can be done through conventional drying in an oven, which often leads to the collapse of the porous structure, or through supercritical drying to produce aerogels with high surface areas.

-

Calcination: The dried gel is often heat-treated (calcined) at elevated temperatures to remove residual organic compounds and to promote the crystallization of the this compound structure.

Workflow for Sol-Gel Synthesis:

Caption: Workflow of the sol-gel synthesis method for this compound-like materials.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state method that utilizes mechanical energy to induce chemical reactions and structural changes. This method is often considered a green and solvent-free approach.

Experimental Protocol:

-

Precursor Mixture Preparation: The starting materials, typically a magnesium source (e.g., magnesium oxide or magnesium hydroxide) and a silicon source (e.g., silica), are mixed in the desired stoichiometric ratio.

-

High-Energy Ball Milling: The mixture is placed in a high-energy ball mill. The intense mechanical forces generated during milling, including impact, friction, and shear, provide the energy required to break chemical bonds and form new ones, leading to the synthesis of this compound.

-

Reaction Time: The milling is carried out for a specific duration, which can range from hours to days, depending on the mill's energy and the reactivity of the precursors.

-

Product Recovery: After milling, the product is collected from the milling vial. In some cases, a subsequent annealing step at a moderate temperature may be employed to improve the crystallinity of the synthetic this compound.

Workflow for Mechanochemical Synthesis:

Caption: Workflow of the mechanochemical synthesis method for synthetic this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for synthetic this compound produced by the different methods. It is important to note that these values can vary significantly depending on the specific experimental conditions.

| Property | Hydrothermal Synthesis | Precipitation Method | Sol-Gel Synthesis | Mechanochemical Synthesis |

| Crystallinity | Crystalline | Amorphous/Poorly Crystalline | Amorphous to Crystalline (post-calcination) | Amorphous to Crystalline (post-annealing) |

| Purity | High (>99%) | High | Very High | High |

| Particle Size | 50 nm - 2 µm | 10 - 100 nm | 5 - 50 nm | 100 nm - 5 µm |

| Specific Surface Area (m²/g) | 20 - 200 | 100 - 400 | 200 - 800 | 10 - 100 |

| Yield | High | High | Moderate to High | High |

Industrial Scale Production

The industrial production of synthetic this compound is a growing field, driven by the demand for high-purity materials in various sectors, including pharmaceuticals. While specific industrial processes are often proprietary, the general trend is towards scalable and continuous synthesis methods.

Batch Reactors: For hydrothermal synthesis, large-scale autoclaves (batch reactors) are commonly used. These reactors can handle large volumes of precursor slurries and are designed to withstand the high temperatures and pressures required for the synthesis.

Continuous Flow Reactors: More advanced industrial processes utilize continuous flow reactors, particularly for supercritical hydrothermal synthesis.[6] These systems allow for a continuous feed of precursors and removal of the product, leading to higher throughput and more consistent product quality. A continuous supercritical hydrothermal reactor typically consists of pumps to deliver the precursor solutions, a preheating section, a mixing point where the hot, pressurized water is introduced, a reaction zone, a cooling section, and a product collection system.[3]

Logical Relationship of Industrial Production:

Caption: Logical flow of industrial-scale synthetic this compound production.

Conclusion

The synthesis of this compound offers a pathway to high-purity, customizable materials essential for advanced pharmaceutical formulations and scientific research. The choice of synthesis method—hydrothermal, precipitation, sol-gel, or mechanochemical—profoundly influences the final properties of the this compound. Hydrothermal synthesis is well-suited for producing crystalline this compound, while the precipitation and sol-gel methods excel in creating high-surface-area, amorphous, or nanocrystalline materials. Mechanochemical synthesis presents a solvent-free route to this compound production. As industrial-scale production continues to evolve, particularly with the advent of continuous flow processes, the availability of high-quality synthetic this compound is expected to increase, further enabling advancements in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Synthetic this compound and this compound-Like Structures: Preparation, Features and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Talc in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of talc in a range of solvents, including water, acids, alkalis, and organic solvents. The information is compiled from scientific literature and pharmacopeia standards to assist researchers, scientists, and drug development professionals in their work with this common excipient and industrial mineral.

Quantitative and Qualitative Solubility of this compound

This compound, a hydrated magnesium silicate with the chemical formula Mg₃Si₄O₁₀(OH)₂, is well-known for its low solubility in most solvents.[1] This property is a key factor in its widespread use in pharmaceuticals, cosmetics, and various industrial applications. The following tables summarize the available quantitative and qualitative data on this compound's solubility.

Solubility in Aqueous Solutions

This compound is practically insoluble in water.[2][3][4] The dissolution that does occur is a slow process and is influenced by factors such as pH, temperature, and the specific surface area of the this compound particles.

| Solvent | Temperature | pH Range | Solubility/Dissolution Rate | Notes |

| Water | 70°F (21°C) | Neutral | < 1 mg/mL | General solubility value. |

| Aqueous Solutions | 37°C | 2 - 8 | 1.4 (±1.0)× 10⁻¹¹ mol Si/m²·s | This value represents the dissolution rate, not the equilibrium solubility. The rate was found to be independent of pH within this range. |

| Water | Boiling | Neutral | Residue ≤ 4.0 mg from 20 mL of filtrate (from 10.0 g this compound in 50 mL water) | As per the United States Pharmacopeia (USP) test for "Acid or alkali, and water-soluble substances," this indicates very low solubility.[4] |

Solubility in Acidic Solutions

This compound is slightly soluble in dilute mineral acids. The dissolution process in acidic solutions involves the exchange of magnesium ions for protons at the this compound surface.[5]

| Solvent | Temperature | Concentration | Solubility/Dissolution Information | Notes |

| Dilute Mineral Acids | Not Specified | Dilute | Slightly soluble | General qualitative description.[2] |

| Dilute Hydrochloric Acid | 50°C | 3 N | Residue ≤ 2.0% | According to the USP test for "Acid-soluble substances," this is a measure of the soluble impurities rather than the solubility of this compound itself, but it provides an upper limit for dissolution under these conditions.[4] |

| Acetic Acid | Not Specified | Not Specified | Leaching of magnesium ions from the this compound structure has been observed. | The extent of dissolution is dependent on reaction temperature. |

Solubility in Alkaline Solutions

This compound is generally considered to be practically insoluble in dilute solutions of alkali hydroxides.[1][2] However, its reactivity can be influenced by the strength of the alkaline solution and by physical treatments of the this compound.

| Solvent | Temperature | Concentration | Solubility/Reactivity | Notes |

| Dilute Alkali Hydroxides | Not Specified | Dilute | Practically insoluble | General qualitative description.[1][2] |

| Sodium Hydroxide (NaOH) | Not Specified | 19 mol·dm⁻³ | Reactivity observed with mechanochemically activated meta-talc. | This indicates that under harsh alkaline conditions and with modified this compound, some level of interaction and dissolution occurs. |

Solubility in Organic Solvents

This compound is generally insoluble in organic solvents.

| Solvent | Temperature | Solubility |

| Ethanol (95%) | Not Specified | Practically insoluble[4] |

| Diethyl Ether | Not Specified | Practically insoluble[4] |

| Acetone | Not Specified | Sparingly soluble[3] |

| Methanol | Not Specified | Slightly soluble[3] |

| Isopropyl Acetate | Not Specified | Slightly soluble[3] |

| Octanol | Not Specified | Practically insoluble[3] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the extent of this compound's solubility or the presence of soluble substances.

Determination of Water-Soluble Substances (Adapted from USP)

This method determines the amount of soluble matter in this compound when treated with boiling water.

Methodology:

-

Weigh 10.0 g of this compound and transfer it to a flask.

-

Add 50 mL of purified water.

-

Heat the mixture to boiling and maintain it at a boil for 30 minutes, adding water as needed to maintain the original volume.

-

Allow the mixture to cool to room temperature.

-

Add purified water to restore the original mass.

-

Filter the mixture until a clear filtrate is obtained.

-

Evaporate 20 mL of the filtrate to dryness in a tared evaporating dish.

-

Dry the residue at 105°C for 1 hour.

-

Cool the dish in a desiccator and weigh the residue. The mass of the residue indicates the amount of water-soluble substances.[4]

Determination of Acid-Soluble Substances (Adapted from USP)

This protocol provides a method for quantifying the amount of material in a this compound sample that is soluble in dilute hydrochloric acid under specific conditions.

Methodology:

-

Accurately weigh approximately 1.0 g of this compound.

-

Add 20 mL of dilute hydrochloric acid (3 N).

-

Heat the mixture at 50°C for 15 minutes with stirring.

-

Allow the mixture to cool.

-

Add water to bring the total volume to exactly 50 mL and mix thoroughly.

-

Filter the solution, centrifuging if necessary, to obtain a clear filtrate.

-

Pipette 25 mL of the clear filtrate into a tared evaporating dish.

-

Add 1 mL of dilute sulfuric acid to the filtrate.

-

Evaporate the solution to dryness on a water bath.

-

Ignite the residue at 800 ± 25°C to a constant weight.

-

The weight of the residue corresponds to the acid-soluble substances.[5]

General Gravimetric Method for Solubility of Sparingly Soluble Solids

This method can be adapted to determine the solubility of this compound in various solvents where the dissolved amount is sufficient for gravimetric analysis.

Methodology:

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess amount of this compound to the solvent in a conical flask.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.[6]

-

Carefully filter a known volume of the saturated solution to remove all undissolved this compound.

-

Transfer the clear filtrate to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent from the filtrate by gentle heating. For organic solvents, use appropriate ventilation and heating methods (e.g., a steam bath or rotary evaporator).

-

Once the solvent is evaporated, dry the residue in an oven at an appropriate temperature until a constant weight is achieved.[7]

-

The final weight of the residue represents the mass of this compound dissolved in the known volume of the solvent. From this, the solubility can be calculated in units such as g/100 mL or mg/L.[6][7]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining water-soluble substances in this compound.

References

- 1. avanithis compound.com [avanithis compound.com]

- 2. This compound | 14807-96-6 [chemicalbook.com]

- 3. This compound | H2Mg3O12Si4 | CID 165411828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

Theoretical Properties of Magnesium Silicate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium silicate hydrate (M-S-H), a key component in various industrial applications, is gaining significant attention in the biomedical field, particularly in drug delivery and regenerative medicine. Its unique layered structure, high surface area, and biocompatibility make it a promising material for advanced therapeutic systems. This technical guide provides an in-depth overview of the theoretical properties of M-S-H, focusing on its atomic structure, mechanical characteristics, thermodynamic stability, and surface chemistry. Detailed experimental protocols for its characterization and synthesis are also presented to facilitate further research and development.

Atomic and Molecular Structure

Magnesium silicate hydrate possesses a complex, often amorphous or poorly crystalline structure, analogous to clay minerals.[1][2] Its fundamental building blocks consist of sheets of magnesium oxide octahedra (brucite-like layers) and silicon oxide tetrahedra.[3] The arrangement and bonding of these sheets give rise to different structural motifs, influencing the material's overall properties.

Recent studies using advanced characterization techniques like solid-state Nuclear Magnetic Resonance (NMR) have revealed the presence of "chrysotile-like" and "talc-like" sub-nanometric domains within the M-S-H structure.[4] The ratio of these domains can vary depending on the synthesis conditions and hydration time.[4] The structure is also characterized by a high degree of condensation with a small number of silanol groups in the tetrahedral sheets.[4] This layered and porous architecture contributes to its high surface area.[5]

The surface of M-S-H is typically negatively charged due to the deprotonation of silanol groups, which is compensated by the presence of exchangeable cations like magnesium.[1][6] This surface charge plays a crucial role in its interaction with various molecules, including drugs.

Quantitative Data Summary

The following tables summarize key quantitative properties of magnesium silicate hydrate based on available literature.

Table 1: Physicochemical Properties

| Property | Value | References |

| BET Surface Area | 634.63 m²/g | [5] |

| Average BJH Pore Size | 3.72 nm | [5] |

| Surface Charge Density (MSH-1.75) | -1.16 C·m⁻² | [7] |

Table 2: Mechanical Properties (Selective Laser Melted Magnesium for comparison)

| Property | Value | References |

| Hardness | 0.59 to 0.95 GPa | [8] |

| Elastic Modulus | 27 to 33 GPa | [8] |

Note: Specific mechanical properties for pure M-S-H are not extensively reported in the provided search results. The data for selective laser melted magnesium is included for comparative purposes as a related magnesium-based biomaterial.

Experimental Protocols

Synthesis of Magnesium Silicate Hydrate (Hydrothermal Method)

This protocol describes a common method for synthesizing M-S-H with a high surface area, suitable for adsorption and drug loading studies.[5][7][9]

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Sodium silicate (Na₂SiO₃)

-

Propylene glycol-400

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a solution of sodium silicate by dissolving a specific volume (e.g., 0.9 mL) in deionized water.

-

Prepare a separate solution by dissolving a specific amount of magnesium nitrate hexahydrate (e.g., 1.48 g) in a mixture of propylene glycol-400 and ethanol (e.g., 3:1 volume ratio).[5][9]

-

Mix the two solutions. A white precipitate of magnesium silicate hydrate will form.

-

Adjust the pH of the mixture to 10.

-

Transfer the resulting slurry into a stainless-steel autoclave.

-

After the hydrothermal treatment, filter the product and wash it repeatedly with distilled water until the pH of the washing solution becomes neutral (pH 7).[9]

-

Dry the final product at 60 °C for 12 hours.[7]

Characterization Techniques

-

X-Ray Diffraction (XRD): To identify the crystalline phases of the synthesized M-S-H.[5][9]

-

Fourier Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present in the M-S-H structure, such as O-H and Si-O-Si vibrations.[5][9]

-

Scanning Electron Microscopy (SEM): To study the morphology and microstructure of the M-S-H particles.[9]

-

Surface Area and Porosity Analysis (BET and BJH): To determine the specific surface area and pore size distribution, which are critical for adsorption and drug loading capacity.[5]

-

Solid-State Nuclear Magnetic Resonance (²⁹Si NMR): To investigate the local atomic structure and the degree of polymerization of the silicate chains.[4][10]

Visualizations

Caption: Hydrothermal synthesis workflow for magnesium silicate hydrate.

Caption: Schematic of the atomic and molecular structure of M-S-H.

Applications in Drug Development

The unique properties of M-S-H make it a versatile platform for drug delivery applications.

-

High Drug Loading Capacity: The porous structure and high surface area of M-S-H allow for a significant amount of drug to be loaded. For instance, magnesium silicate hollow spheres have demonstrated a remarkable drug loading capacity for doxorubicin (DOX), an anticancer drug.[11]

-

Sustained Release: The interaction between the drug molecules and the M-S-H matrix can facilitate a sustained release profile, which is beneficial for maintaining therapeutic drug concentrations over an extended period.[11]

-

Biocompatibility and Low Toxicity: Magnesium silicate is generally considered non-toxic and biocompatible, making it suitable for in vivo applications.[11][12] Long-term toxicity studies have indicated its overall safety for biomedical use.[11]

-

pH-Responsive Drug Release: The surface charge of M-S-H can be influenced by the surrounding pH, which can be exploited for targeted drug release in specific physiological environments, such as the acidic tumor microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress on magnesium silicate hydrate phases and future opportunities | RILEM Technical Letters [letters.rilem.net]

- 3. youtube.com [youtube.com]

- 4. Structural characterization of magnesium silicate hydrate: towards the design of eco-sustainable cements - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Magnesium Silicate Hydrate as an Adsorbent for Different Dyes : Oriental Journal of Chemistry [orientjchem.org]

- 6. Characterization of magnesium silicate hydrate (M-S-H) [boris-portal.unibe.ch]

- 7. Fabrication and Adsorption Behavior of Magnesium Silicate Hydrate Nanoparticles towards Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.polyu.edu.hk [research.polyu.edu.hk]

- 9. orientjchem.org [orientjchem.org]

- 10. Characterization of Magnesium Silicate Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uniform magnesium silicate hollow spheres as high drug-loading nanocarriers for cancer therapy with low systemic toxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Surface Chemistry and Reactivity of Talc Particles

Introduction

This compound, a naturally occurring mineral composed of hydrated magnesium silicate (Mg₃Si₄O₁₀(OH)₂), is the softest mineral on Earth.[1][2] Its unique physicochemical properties—including softness, chemical inertness, and a lamellar structure—make it an invaluable excipient in the pharmaceutical industry.[1][3] Pharmaceutical-grade this compound undergoes stringent purification to ensure it is free from contaminants like asbestos, meeting global safety standards set by pharmacopoeias such as the USP, EP, and JP.[1][3]

This technical guide provides a comprehensive exploration of the surface chemistry and reactivity of this compound particles. It is designed for researchers, scientists, and drug development professionals who wish to understand the fundamental properties of this compound and leverage them in pharmaceutical formulations and other scientific applications. The guide details the dual hydrophobic-hydrophilic nature of this compound surfaces, presents quantitative data on its physicochemical properties, outlines key experimental protocols for its characterization, and discusses its role in drug development.

Physicochemical Properties and Surface Chemistry

The structure of this compound consists of a layer of magnesium-oxygen/hydroxyl octahedra sandwiched between two layers of tetrahedral silica.[4] This layered, or lamellar, structure is held together by weak van der Waals forces, allowing the sheets to slide easily past one another, which accounts for this compound's characteristic softness and lubricity ("slip").[4][5]

This compound particles possess two distinct types of surfaces: the "faces" or basal surfaces, and the "edges."[6]

-

Basal Surfaces : These are the main, flat surfaces of the this compound platelets. They are composed of siloxane (–Si–O–Si–) groups, are electrically neutral, nonpolar, and consequently, hydrophobic.[4][6] These surfaces exhibit an affinity for organic chemicals, a property known as organophilicity.[4]

-

Edge Surfaces : These surfaces are created when the sheets are broken. They expose magnesium-hydroxyl groups and can possess a charge, making them more reactive and hydrophilic.[7][8]

This structural anisotropy gives rise to this compound's most intriguing and complex surface property: its dual hydrophilic and hydrophobic nature.

The Hydrophilic-Hydrophobic Dichotomy

While the basal surfaces of this compound are fundamentally hydrophobic, the particle as a whole can exhibit hydrophilic behavior. This paradox is explained by the interplay of adhesion, cohesion, and entropy at different humidity levels.[9][10][11][12][13]

-

At Low Relative Humidity : Individual water molecules can adsorb strongly to specific binding sites on the this compound surface, a form of hydrophilic behavior. The adhesive forces between water and the surface are strong enough to overcome the entropy of the water molecules being in the vapor phase.[9][11][12][13]

-

At Saturation (High Humidity) : A droplet of water beads up on the same surface, indicating hydrophobic behavior. Here, the cohesive forces within the water droplet (water-water interactions) are stronger than the adhesive forces between the water and the this compound surface.[9][11][12][13]

This unique characteristic is critical to this compound's function in various applications, from moisture control in powders to its interaction with other substances in a formulation.

Quantitative Surface Properties

The surface properties of this compound can vary depending on its origin, mineralogical composition, and processing (e.g., milling).[4][14] The following tables summarize key quantitative data reported in the literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value / Range | Source |

| Chemical Formula | Mg₃Si₄O₁₀(OH)₂ | [1][4][15] |

| Molecular Weight | 379.26 g/mol | [4] |

| Mohs Hardness | 1 | [1][2] |

| Specific Gravity | 2.5–2.8 | [2] |

| Melting Point | ~1500°C | [4] |

| Purity (Pharmaceutical Grade) | >98% | [3] |

Table 2: Surface and Particle Size Characterization

| Parameter | Typical Value / Range | Method | Source |

| Specific Surface Area (SSA) | 4.169 m²/g | Nitrogen Adsorption (BET) | [16] |

| Mean Particle Diameter | 86.83 µm | Laser Diffraction | [16] |

| Isoelectric Point (pH) | ~3.0 | Streaming Potential | [8] |

| Zeta Potential (in DI water) | Negative (value varies with pH) | Electrophoretic Measurement | [16][17] |

Surface Reactivity and Interactions

The reactivity of this compound particles is largely governed by the properties of their edge and basal surfaces. While the basal planes are relatively inert, the edge surfaces, with their exposed hydroxyl groups, can participate in chemical and physical interactions.

Zeta Potential and Colloidal Stability

The zeta potential is a measure of the magnitude of the electrostatic charge at the shear plane of a particle in a liquid, and it is a key indicator of the stability of a colloidal dispersion.[16][18] For this compound particles in an aqueous solution, the surface is typically negatively charged at neutral pH.[16][19] The isoelectric point, the pH at which the zeta potential is zero, is around pH 3.[8]

-

Effect of pH : As pH increases, the surface of this compound becomes more negatively charged.[16]

-

Colloidal Stability : A high negative or positive zeta potential (e.g., > +30 mV or < -30 mV) indicates good colloidal stability, as the particles will repel each other, preventing aggregation.[18] The variable charge of this compound allows for its stability to be modulated by adjusting the pH of the formulation.

The following diagram illustrates the logical relationship between surface charge, pH, and colloidal stability, a critical consideration in liquid formulations.

Role in Drug Development and Pharmaceutical Applications

Pharmaceutical-grade this compound is a versatile excipient used in a wide array of dosage forms.[1][3] Its surface properties are fundamental to its function.

-

Glidant : As a glidant, this compound reduces inter-particle friction, improving the flowability of powders. This is essential for ensuring uniform die filling during high-speed tablet manufacturing and consistent capsule filling.[1][20]

-

Lubricant : this compound's lamellar structure allows it to act as a lubricant, preventing powders from sticking to tablet punches and dies during compression. This ensures smooth tablet ejection and prevents defects.[1][21]

-

Anti-Caking Agent : The hydrophobic nature of this compound allows it to absorb moisture, preventing powder agglomeration and maintaining the stability and integrity of moisture-sensitive formulations.[1][21]

-

Diluent (Filler) : In formulations with low doses of active pharmaceutical ingredients (APIs), this compound provides bulk, ensuring tablets and capsules are of a consistent and practical size and weight.[1][3]

-

Coating and Polishing Agent : this compound is used in tablet coating to create a smooth, non-sticky surface, which can improve appearance, stability, and taste.[1]

The diagram below illustrates the multifunctional role of this compound in the tablet manufacturing process, linking its properties to its functions.

Experimental Protocols for Surface Characterization

Accurate characterization of this compound's surface properties is essential for quality control and formulation development. This section details methodologies for key analytical techniques.

Protocol: Surface Free Energy via Thin Layer Wicking

This technique is used to determine the contact angles of various liquids on a powdered sample, which can then be used to calculate the surface free energy of the material.[7]

Objective : To quantify the acidic, basic, and dispersive components of this compound's surface free energy.

Methodology :

-

Sample Preparation : Pack a fine powder of the this compound sample into a glass tube or onto a plate to create a uniform, porous bed.

-

Liquid Penetration : Place the bottom of the this compound bed in contact with a test liquid of known surface tension properties (e.g., water, formamide, diiodomethane).

-

Wicking Measurement : Measure the rate of liquid penetration (wicking) into the packed bed over time, typically by tracking the movement of the liquid front.

-

Contact Angle Calculation : Use the Washburn equation, which relates the wicking rate to the liquid's properties (viscosity, surface tension) and the contact angle between the liquid and the solid.

-

Surface Energy Calculation : Repeat the measurement with several liquids of different polarities. Use the measured contact angles in the van Oss-Chaudhury-Good (OCG) equation to solve for the unknown surface free energy components (dispersive γˢᵈ, acid γˢ⁺, and base γˢ⁻) of the this compound.[7]

Protocol: Surface Elemental Composition via X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nm of a material's surface.

Objective : To identify the elements present on the this compound surface and quantify their relative concentrations.

Methodology :

-

Sample Preparation : Mount a representative sample of the this compound powder onto a sample holder using double-sided, non-outgassing adhesive tape. Ensure a smooth, flat surface.

-

Chamber Evacuation : Place the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Irradiation : Irradiate the sample surface with a focused beam of monochromatic X-rays (e.g., Al Kα or Mg Kα).

-

Photoelectron Detection : The X-rays induce the emission of core-level photoelectrons. An electron energy analyzer measures the kinetic energy of these emitted electrons.

-

Spectrum Generation : A spectrum is generated by plotting the number of detected electrons versus their binding energy. Each element has a unique set of binding energy peaks.

-

Data Analysis :

-

Survey Scan : A wide-range scan is performed to identify all elements present on the surface.

-

High-Resolution Scan : Detailed scans are performed over specific elemental peaks (e.g., Si 2p, Mg 1s, O 1s, C 1s) to determine chemical states and bonding environments.

-

Quantification : The areas under the peaks are used to calculate the relative atomic concentrations of the elements on the surface.

-

Protocol: Surface Charge via Zeta Potential Measurement

This protocol measures the surface charge of this compound particles dispersed in a liquid.

Objective : To determine the zeta potential of this compound particles as a function of pH and assess colloidal stability.

Methodology :

-

Dispersion Preparation : Disperse a small amount of this compound powder (e.g., 0.01-0.1 wt%) in a background electrolyte solution (e.g., 10 mM KCl or NaCl) of a specific pH.

-

Sample Loading : Introduce the dispersion into the measurement cell (e.g., a disposable capillary cell) of a zeta potential analyzer.

-

Electrophoresis : Apply an electric field across the cell. The charged this compound particles will move towards the electrode of opposite charge. This movement is called electrophoresis.

-

Velocity Measurement : The instrument uses a laser-based technique (e.g., Laser Doppler Velocimetry or Phase Analysis Light Scattering - PALS) to measure the velocity of the moving particles (electrophoretic mobility).[22]

-

Zeta Potential Calculation : The software uses the measured electrophoretic mobility and the properties of the dispersant (viscosity, dielectric constant) to calculate the zeta potential via the Henry equation.

-

pH Titration (Optional) : To determine the isoelectric point, the measurement can be repeated at various pH values using an automated titration system. A plot of zeta potential versus pH is then generated.[23]

The workflow for a comprehensive surface characterization of this compound can be visualized as follows:

Conclusion

The surface chemistry and reactivity of this compound are complex and multifaceted, defined by the mineral's unique lamellar structure and the contrasting properties of its basal and edge surfaces. Its dual hydrophobic-hydrophilic nature, surface charge characteristics, and chemical inertness are directly responsible for its widespread utility as a pharmaceutical excipient. A thorough understanding and characterization of these surface properties using techniques such as XPS, zeta potential analysis, and surface energy measurements are critical for controlling formulation performance, ensuring product quality, and innovating in the field of drug development. This guide serves as a foundational resource for scientists and researchers aiming to harness the distinct surface properties of this compound in their work.

References

- 1. Why is this compound used in Pharmaceutical Formulations? | A Complete Guide [finethis compound.co.uk]

- 2. youtube.com [youtube.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. eurothis compound.eu [eurothis compound.eu]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. mdpi.com [mdpi.com]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. OneMine | The Anisotropic Character of this compound Surfaces as Revealed by Streaming Potential Measurements, Atomic Force Microscopy, and Molecular Dynamics Simulations [onemine.org]

- 9. Molecular explanation for why this compound surfaces can be both hydrophilic and hydrophobic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Molecular explanation for why this compound surfaces can be both hydrophilic and hydrophobic. | Semantic Scholar [semanticscholar.org]

- 11. [1109.4284] Molecular explanation for why this compound surfaces can be both hydrophilic and hydrophobic [arxiv.org]

- 12. Molecular explanation for why this compound surfaces can be both hydrophilic and hydrophobic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound - CD Formulation [formulationbio.com]

- 15. chu-shin.com [chu-shin.com]

- 16. cuir.car.chula.ac.th [cuir.car.chula.ac.th]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. Benefits of this compound in the Pharmaceutical - A.N. Enterprises [mineralfillers.net]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mohs Hardness of Talc in Material Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mohs hardness of talc, a critical physical property that dictates its wide-ranging applications in material science and, notably, in the pharmaceutical industry. The document details the standardized methodologies for hardness testing, presents comparative quantitative data, and addresses the significant health and regulatory considerations associated with this compound's use in drug development.

Introduction to Mohs Hardness and this compound

The Mohs scale of mineral hardness, developed by German mineralogist Friedrich Mohs in 1812, is a qualitative ordinal scale that characterizes the scratch resistance of various minerals.[1][2] The scale assigns a value from 1 to 10, where 1 is the softest and 10 is the hardest.[3] Hardness is determined by the ability of a harder material to scratch a softer one.[1]

This compound, a hydrated magnesium silicate with the chemical formula Mg₃Si₄O₁₀(OH)₂, is the softest mineral on the Mohs scale, with a defining hardness of 1.[4][5][6] This extreme softness is a result of its layered crystal structure, where sheets are weakly held together by van der Waals forces, allowing them to easily slide past one another.[7] This property, along with its lamellarity, chemical inertness, and affinity for organic chemicals, makes this compound a valuable material in numerous industrial applications.[8]

Quantitative Analysis of Mohs Hardness

While the Mohs scale is a relative measure of scratch resistance, it is not linear. The difference in absolute hardness between minerals increases significantly at the higher end of the scale. For instance, diamond (Mohs 10) is substantially harder than corundum (Mohs 9). The following tables provide a comparison of the Mohs hardness scale with absolute hardness values and the hardness of common materials.

Table 1: Mohs Hardness Scale and Absolute Hardness

| Mohs Hardness | Mineral | Chemical Formula | Absolute Hardness |

| 1 | This compound | Mg₃Si₄O₁₀(OH)₂ | 1 |

| 2 | Gypsum | CaSO₄·2H₂O | 2 |

| 3 | Calcite | CaCO₃ | 9 |

| 4 | Fluorite | CaF₂ | 21 |

| 5 | Apatite | Ca₅(PO₄)₃(OH,Cl,F) | 48 |

| 6 | Orthoclase | KAlSi₃O₈ | 72 |

| 7 | Quartz | SiO₂ | 100 |

| 8 | Topaz | Al₂SiO₄(F,OH)₂ | 200 |

| 9 | Corundum | Al₂O₃ | 400 |

| 10 | Diamond | C | 1500 |

Table 2: Mohs Hardness of Common Materials

| Material | Mohs Hardness |

| Fingernail | 2.5 |

| Copper Penny | 3.5 |

| Steel Nail | 5.5 |

| Glass | 5.5 - 6.5 |

| Steel File | 6.5 |

Experimental Protocol: Mohs Hardness Test

The standard procedure for determining the Mohs hardness of a material is a qualitative scratch test. The ASTM C1895 standard test method provides a framework for evaluating the Mohs scratch hardness of hard surfaces like ceramic and glass tiles.[11][12][13]

Objective: To determine the relative hardness of a sample by comparing its resistance to scratching against a set of standard minerals.

Materials:

-

Test specimen with a clean, smooth surface.

-

Set of Mohs hardness minerals (or calibrated hardness picks).

-

Hand lens or microscope for observing the scratch.

Procedure:

-

Select a Test Surface: Choose a clean, smooth, and unscratched area on the specimen to be tested.

-

Attempt to Scratch: Firmly hold the test specimen. Take a standard mineral of known hardness and attempt to create a scratch on the surface of the specimen with a sharp point. Apply firm pressure and drag the point across the surface.

-

Observe the Result: Examine the tested surface for a scratch. A true scratch will be a distinct groove and should not be confused with a trail of powder from the softer mineral, which can be wiped away. A hand lens can aid in this observation.

-

Interpret the Results:

-

If the standard mineral scratches the specimen, the specimen is softer than the standard mineral.

-

If the specimen is not scratched, it is harder than the standard mineral.

-

If the two materials are of similar hardness, they will be ineffective at scratching each other, or may produce a very faint scratch.

-

-

Bracket the Hardness: Continue the process with minerals of varying hardness to bracket the hardness of the unknown specimen. For example, if a mineral is scratched by apatite (5) but not by fluorite (4), its Mohs hardness is between 4 and 5, often denoted as 4.5.[1]

This compound in Pharmaceutical Drug Development

The unique properties of this compound, stemming from its low hardness, make it a widely used excipient in pharmaceutical formulations.[14][15][16]

Key Functions of this compound in Pharmaceuticals:

-

Glidant: Its smooth, lamellar particles reduce inter-particulate friction, improving the flowability of powders. This ensures uniform die filling during tablet manufacturing, leading to consistent tablet weights and dosages.[4][15][16]

-

Lubricant: this compound prevents the adhesion of the tablet formulation to the punches and dies of the tablet press, facilitating smooth tablet ejection.[14][15][16]

-

Diluent/Filler: It acts as a bulking agent, particularly when the active pharmaceutical ingredient (API) dosage is very small, to achieve a practical tablet size.[14][15]

-

Anti-caking Agent: Due to its hydrophobic nature, this compound coats other particles, preventing them from clumping together due to moisture absorption.[8][15]

-

Taste and Odor Masking: this compound can be used to mask the unpleasant taste or odor of certain APIs.[17]

Health Risks and Regulatory Scrutiny

Despite its utility, the use of this compound in pharmaceuticals and other consumer products is under intense scrutiny due to health concerns, primarily the risk of asbestos contamination.[4][18]

Asbestos Contamination: this compound and asbestos are minerals that can be found in close proximity in the earth.[4][19] If not carefully mined and purified, this compound can be contaminated with asbestos, a known carcinogen.[4][18][19] Inhalation of asbestos fibers is linked to mesothelioma and other lung diseases.[18] Studies have also suggested a possible association between the use of this compound-containing powders in the genital area and an increased risk of ovarian cancer, though this link is not conclusively proven.[3][4][19]

Regulatory Response: The U.S. Food and Drug Administration (FDA) has been actively investigating the presence of asbestos in this compound-containing products.[19] Under the Modernization of Cosmetics Regulation Act of 2022 (MoCRA), the FDA has proposed a rule to establish standardized testing methods for detecting and identifying asbestos in this compound-containing cosmetic products.[7][8][20][21] This proposed rule would require manufacturers to test their this compound-containing products for asbestos.[8][21] Any product found to contain asbestos would be considered adulterated and illegal to sell.[7][8] These regulations would also apply to cosmetic products that are also regulated as drugs.[8][20]

Alternatives to this compound in Pharmaceutical Formulations

Given the health and regulatory concerns, the pharmaceutical industry is exploring alternatives to this compound. The selection of an alternative depends on the specific function it needs to fulfill in the formulation. Potential alternatives include:

-

Corn starch

-

Rice starch

-

Magnesium stearate

-

Silica derivatives

-

Various clays (e.g., kaolin)

The choice of an alternative requires careful consideration of its physical and chemical properties, compatibility with the API and other excipients, and regulatory acceptance.

Conclusion

This compound's Mohs hardness of 1 is a defining characteristic that has made it a versatile excipient in the pharmaceutical industry for decades. Its softness, lubricity, and inertness are highly valued in tablet and capsule manufacturing. However, the potential for asbestos contamination has cast a significant shadow over its use, prompting increased regulatory oversight. For researchers, scientists, and drug development professionals, a thorough understanding of both the material science of this compound and the evolving safety and regulatory landscape is essential for informed decision-making in pharmaceutical formulation and development. The industry's move towards stricter testing and the exploration of safer alternatives will undoubtedly shape the future use of this mineral in medicine.

References

- 1. Mohs scale - Wikipedia [en.wikipedia.org]

- 2. gemsociety.org [gemsociety.org]

- 3. What’s the risk? this compound-based Cosmetic Products - Center for Research on Ingredient Safety [cris.msu.edu]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. arcorepoxy.com [arcorepoxy.com]

- 6. matestlabs.com [matestlabs.com]

- 7. FDA Proposes New Rule to Mandate Asbestos Testing in this compound-Containing Cosmetics | The Cheek Law Firm, LLC [thecheeklawfirm.com]

- 8. FDA Issues Proposed Rule Requiring Testing of this compound-Containing Cosmetic Products for Asbestos | Covington & Burling LLP [cov.com]

- 9. Mineral Hardness Scale [specialtykitchens.com]

- 10. Rating Minerals on Mohs Scale of Hardness [thoughtco.com]

- 11. infinitalab.com [infinitalab.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Why is this compound used in Pharmaceutical Formulations? | A Complete Guide [finethis compound.co.uk]

- 16. nbinno.com [nbinno.com]

- 17. Benefits of this compound in the Pharmaceutical - A.N. Enterprises [mineralfillers.net]

- 18. Experts Warn: this compound Could Pose a Serious Health Risk [asbestos.com]

- 19. fda.gov [fda.gov]

- 20. FDA Issues New Cosmetics Proposed Rule: Let’s Talk About this compound | ArentFox Schiff [afslaw.com]

- 21. bdlaw.com [bdlaw.com]

Methodological & Application

Application Notes and Protocols: The Use of Talc as a Filler in Polymer Composites

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Talc, a naturally occurring hydrated magnesium silicate, is a widely utilized mineral filler in the polymer industry.[1] Its lamellar (plate-like) structure, softness, chemical inertness, and thermal stability make it a versatile additive for enhancing the properties of various polymers, particularly thermoplastics like polypropylene (PP) and bioplastics such as polylactic acid (PLA).[1][2] The incorporation of this compound into a polymer matrix can significantly modify the resulting composite's mechanical, thermal, and rheological properties, making it suitable for a broad range of applications.[3][4] These applications span the automotive industry (bumpers, interior trims), packaging (containers, films), construction (pipes, insulation), and electrical components (housings, connectors).[1][5]

This document provides detailed application notes, experimental protocols, and data on the use of this compound as a filler in polymer composites, with a focus on polypropylene and polylactic acid matrices.

Key Effects of this compound as a Polymer Filler

The addition of this compound to a polymer matrix imparts several key performance enhancements:

-

Increased Stiffness and Rigidity: The plate-like structure of this compound particles effectively reinforces the polymer matrix, leading to a significant increase in stiffness, measured by Young's modulus and flexural modulus.[1][4]

-

Improved Dimensional Stability: this compound reduces the coefficient of thermal expansion and molding shrinkage, which helps to prevent warpage in molded parts and ensures tighter dimensional tolerances.[4][5]

-

Enhanced Thermal Properties: this compound increases the heat deflection temperature (HDT) of polymers, allowing the composite to withstand higher service temperatures.[1][4] It also improves thermal stability by acting as a thermal barrier.[1] In some polymers, this compound can act as a nucleating agent, influencing the crystallization temperature and shortening processing cycle times.

-

Modified Rheological Behavior: The presence of this compound generally increases the melt viscosity of the polymer, although the extent of this effect depends on the particle size, loading, and surface treatment of the this compound.[6][7] It typically decreases the melt elasticity of the composite.[7][8]

-

Surface Hardness and Scratch Resistance: The mineral nature of this compound enhances the surface hardness of the polymer composite, making it more resistant to scratches and wear.[4]

Data Presentation: Effects of this compound on Polymer Properties

The following tables summarize the quantitative effects of this compound loading on the mechanical and thermal properties of polypropylene (PP) and polylactic acid (PLA) composites.

Table 1: Mechanical Properties of this compound-Filled Polypropylene (PP) Composites

| Property | Neat PP | 10 wt% this compound | 20 wt% this compound | 30 wt% this compound | 40 wt% this compound | Reference(s) |

| Tensile Strength (MPa) | ~34 | - | 22 (max) | - | - | [9] |

| Young's Modulus (GPa) | ~1.5 | Increased | Increased | Increased | Increased | [10] |

| Flexural Modulus (GPa) | - | Increased | Increased | Increased | Increased | [1] |

| Impact Strength (kJ/m²) | 18 | - | 14 | Decreased | Decreased | [9] |

| Elongation at Break (%) | >10 | - | Decreased | Decreased | Decreased |

Table 2: Thermal Properties of this compound-Filled Polypropylene (PP) Composites

| Property | Neat PP | 10 wt% this compound | 20 wt% this compound | 30 wt% this compound | 40 wt% this compound | Reference(s) |

| Decomposition Temp. (°C) | 392 | - | 482 | - | - | [9] |

| Heat Deflection Temp. (°C) | 60-80 | - | 100-130 | - | - | [4] |

| Crystallization Temp. (°C) | - | Increased | Increased | Increased | Increased |

Table 3: Mechanical Properties of this compound-Filled Polylactic Acid (PLA) Composites

| Property | Neat PLA | 5 wt% this compound | 10 wt% this compound | 30 wt% this compound | 40 wt% this compound | Reference(s) |

| Tensile Strength (MPa) | 39.4 | 29.1 - 35 | 29.1 - 35 | 29.1 - 35 | 35 (highest) | [2] |

| Young's Modulus (MPa) | - | 1358 | Increased | Increased | Increased | [2] |

| Elongation at Break (%) | - | Decreased | Decreased | Decreased | Decreased | [2] |

Table 4: Thermal Properties of this compound-Filled Polylactic Acid (PLA) Composites

| Property | Neat PLA | 5 wt% this compound | 10 wt% this compound | 30 wt% this compound | 40 wt% this compound | Reference(s) |

| Onset Degradation Temp. (°C) | - | 309 | - | Increased | No Improvement | [2] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-polymer composites are provided below.

This protocol describes a common method for preparing test specimens of this compound-filled thermoplastic composites.

Materials and Equipment:

-

Polymer pellets (e.g., Polypropylene, Polylactic Acid)

-

This compound powder (desired particle size)

-

Optional: Compatibilizer (e.g., maleic anhydride grafted polypropylene) or surface-treated this compound

-

Drying oven

-

Twin-screw extruder

-

Pelletizer

-

Compression molding machine

-

Molds for specific test specimens (e.g., tensile bars, impact bars)

Procedure:

-

Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature and duration appropriate for the specific polymer to remove any absorbed moisture (e.g., PLA at 80°C for 4 hours).

-

Premixing: Physically mix the dried polymer pellets and this compound powder (and compatibilizer, if used) at the desired weight percentages.

-

Melt Compounding:

-

Set the temperature profile of the twin-screw extruder according to the processing window of the polymer. For example, for PLA/talc composites, a temperature of 180°C can be used.[2]

-

Feed the premixed material into the extruder.

-

Set the screw speed to ensure adequate mixing and dispersion of the this compound within the polymer matrix (e.g., 100 rpm).[2]

-

-

Extrusion and Pelletizing: The molten composite is extruded through a die into strands, which are then cooled in a water bath and cut into pellets by a pelletizer.

-

Drying of Pellets: Dry the composite pellets to remove any moisture before molding.

-

Compression Molding:

-

Preheat the compression molding machine to the appropriate molding temperature for the polymer.

-

Place a specific amount of the composite pellets into the preheated mold.

-

Apply a low pressure for a short duration to allow the pellets to melt and fuse.

-

Increase the pressure to the final molding pressure and hold for a specified time to ensure complete consolidation.

-

Cool the mold under pressure to solidify the specimen.

-

Eject the molded specimen.

-

-

Conditioning: Condition the specimens at standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

a) Tensile Testing (ASTM D638):

-

Apparatus: Universal Testing Machine (UTM) with an extensometer.

-

Procedure:

-

Mount the dog-bone shaped specimen into the grips of the UTM.

-

Attach the extensometer to the gauge section of the specimen.

-

Apply a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

Record the load and extension data.

-

Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

-

b) Flexural Testing (ASTM D790):

-

Apparatus: Universal Testing Machine with a three-point bending fixture.

-

Procedure:

-

Place the rectangular specimen on the two supports of the bending fixture.

-

Apply a load to the center of the specimen at a constant crosshead speed.

-

Record the load and deflection data until the specimen breaks or reaches a specified strain.

-

Calculate the flexural strength and flexural modulus.

-

c) Charpy Impact Strength (ASTM D6110):

-

Apparatus: Pendulum impact tester.

-

Procedure:

-

Create a V-notch in the center of the rectangular specimen.

-

Place the notched specimen in the test fixture.

-

Release the pendulum, allowing it to strike and fracture the specimen.

-

Record the energy absorbed during the fracture.

-

Calculate the impact strength by dividing the absorbed energy by the cross-sectional area at the notch.

-

a) Thermogravimetric Analysis (TGA):

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

Place a small, known weight of the composite material in the TGA sample pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Record the change in mass as a function of temperature.

-

Determine the onset of decomposition and the temperature of maximum degradation rate.

-

b) Differential Scanning Calorimetry (DSC):

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Place a small, known weight of the composite material in a DSC pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its melting point.

-

Cool the sample at a constant rate to a temperature below its glass transition temperature.

-

Reheat the sample at a constant rate.

-

Record the heat flow as a function of temperature.

-

Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

-

Scanning Electron Microscopy (SEM):

-

Apparatus: Scanning Electron Microscope.

-

Procedure:

-

Fracture the composite specimen (often cryogenically to create a clean fracture surface).

-

Mount the fractured specimen on an SEM stub.

-

Coat the fracture surface with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

-

Place the coated specimen in the SEM chamber.

-

Image the fracture surface at various magnifications to observe the dispersion of this compound particles and the nature of the polymer-filler interface.

-

Visualization of Workflows and Relationships

Caption: Workflow for preparing and characterizing this compound-polymer composites.

References

- 1. What is this compound in polymer? | Vasundhara Micron [vasundharamicron.com]

- 2. expert.taylors.edu.my [expert.taylors.edu.my]

- 3. What is the Role of this compound Powder in Filler Masterbatch? [vasundharamicron.com]

- 4. What does adding this compound to polypropylene do? - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vthis compound.com]

- 5. This compound Filled Pp-pp Filled 20% this compound-meitai Modified Plastic Factory [qdprime.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Effect of polymeric additives on the rheological properties of this compound‐filled polypropylene | Scilit [scilit.com]

- 9. scispace.com [scispace.com]

- 10. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols for Talc as a Solid Lubricant in High-Temperature Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing talc as a solid lubricant in high-temperature environments. This compound, a naturally occurring mineral composed of hydrated magnesium silicate, offers excellent lubricating properties due to its lamellar structure, where weak van der Waals forces between its layers allow for easy shear.[1] This characteristic, combined with its thermal stability, makes it a suitable candidate for high-temperature lubrication where conventional liquid lubricants may fail.[1]

Data Presentation: Thermophysical and Tribological Properties of this compound

The lubricating performance of this compound is significantly influenced by temperature. The following tables summarize key quantitative data for this compound as a solid lubricant.

Table 1: Coefficient of Friction of this compound at Various Temperatures

| Temperature (°C) | Condition | Coefficient of Friction (μ) |

| 25 (Room Temperature) | Water-Saturated Gouge | 0.16 – 0.23[1] |

| 25 (Room Temperature) | Room-Dry | ~0.4 (initial)[2] |

| 100 - 400 | Water-Saturated Gouge | < 0.1[1] |

Table 2: Thermal Properties of this compound

| Property | Value |

| Onset of Thermal Decomposition | ~800 °C |

| Peak Decomposition Temperature | ~895 °C |

Experimental Protocols

The following protocols describe the methodology for evaluating the lubricating properties and wear characteristics of this compound at high temperatures using a pin-on-disk tribometer, in accordance with ASTM G99 standards.[3][4][5]

Protocol 2.1: Evaluation of Coefficient of Friction of this compound at High Temperatures

Objective: To determine the coefficient of friction of this compound as a solid lubricant on a given substrate at elevated temperatures.

Materials and Equipment:

-

High-temperature pin-on-disk tribometer equipped with a furnace or heating chamber.

-

Test disks and pins of the desired substrate material (e.g., steel, ceramic).

-

High-purity this compound powder.

-

Acetone or other suitable solvent for cleaning.

-

Levigated alumina for surface polishing.

-

Burnishing applicator or sprayer for lubricant application.

-

Optical profilometer or microscope for surface analysis.

Methodology:

-

Sample Preparation (Disk and Pin):

-

Thoroughly clean the surfaces of the test disk and pin with a suitable solvent (e.g., acetone) to remove any contaminants.

-

If necessary, polish the surfaces to a desired, uniform roughness using appropriate polishing media.

-

For consistent contact pressure, a flat area can be pre-worn on the pin by sliding it against a lubricated surface. The transfer film from this process should be removed with a paste of levigated alumina.

-

Measure the initial surface roughness and profile of both the disk and pin using an optical profilometer.

-

-

Application of this compound Lubricant:

-